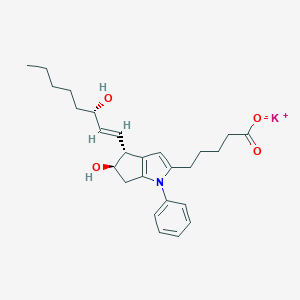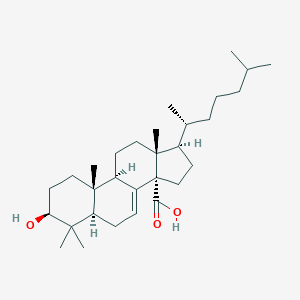
3-Hydroxylanost-7-en-32-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxylanost-7-en-32-oic acid is a natural triterpenoid compound that has been found to have significant biochemical and physiological effects. It is commonly known as ursolic acid and is found in a variety of plant species. It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of ursolic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Ursolic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties that can help to reduce inflammation in the body. It has also been found to have anti-cancer properties that can help to prevent the growth and spread of cancer cells. In addition, it has been found to have anti-oxidant properties that can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ursolic acid in lab experiments is that it is a natural compound that can be extracted from plant sources. This makes it easier to obtain and less expensive than other synthetic compounds. However, one of the limitations of using ursolic acid in lab experiments is that it can be difficult to isolate and purify.
Orientations Futures
There are many potential future directions for research on ursolic acid. Some of the areas that could be explored include the development of new synthesis methods, the identification of new therapeutic applications, and the investigation of the mechanism of action. In addition, more research could be done to explore the potential use of ursolic acid in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 3-Hydroxylanost-7-en-32-oic acid, also known as ursolic acid, is a natural triterpenoid compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. While there are advantages and limitations to using ursolic acid in lab experiments, there are many potential future directions for research in this area.
Méthodes De Synthèse
Ursolic acid can be extracted from a variety of plant sources, including apple peels, rosemary, and holy basil. It can also be synthesized in the laboratory using various chemical methods. One of the most commonly used methods for synthesizing ursolic acid is through the oxidation of ursolic acid acetate.
Applications De Recherche Scientifique
Ursolic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory properties that can help to reduce inflammation in the body. It has also been found to have anti-cancer properties that can help to prevent the growth and spread of cancer cells.
Propriétés
Numéro CAS |
133621-76-8 |
|---|---|
Nom du produit |
3-Hydroxylanost-7-en-32-oic acid |
Formule moléculaire |
C30H50O3 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(3S,5R,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid |
InChI |
InChI=1S/C30H50O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h11,19-22,24-25,31H,8-10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22+,24+,25+,28-,29-,30+/m1/s1 |
Clé InChI |
HZKRHXFXUMNSAP-MUDSEZHOSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=O)O |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O |
Synonymes |
3 beta-hydroxylanost-7-ene-32-oic acid 3-HLEOA 3-hydroxylanost-7-en-32-oic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



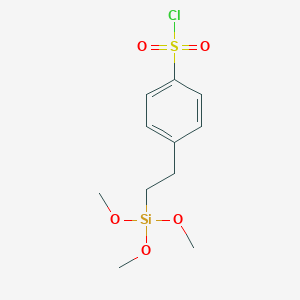
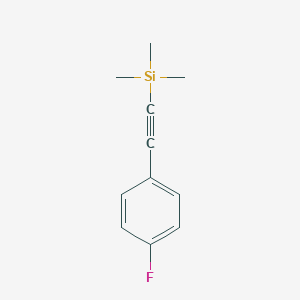

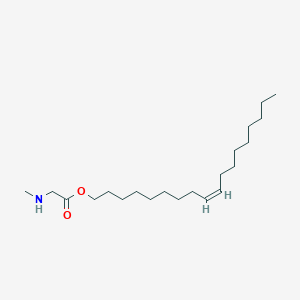



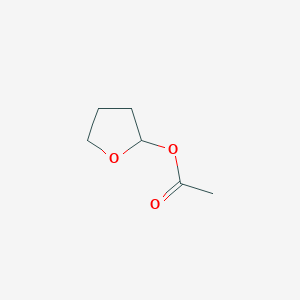
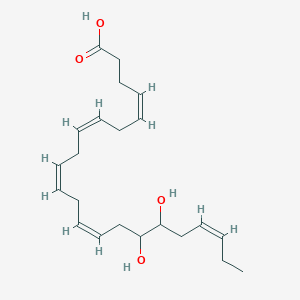
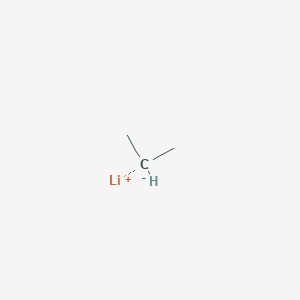


![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)
